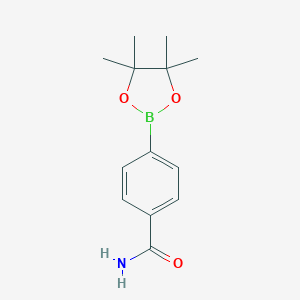

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEMAGLLVQDEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375242 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179117-44-3 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure incorporates a benzamide moiety and a pinacol boronic ester group, making it a valuable building block for the construction of complex organic molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics and functional materials. While specific experimental data for this exact compound is not extensively published, this guide consolidates available information and provides context based on closely related structures.

Chemical and Physical Properties

This compound is a solid at room temperature. Its core structure consists of a benzene ring substituted with a carboxamide group (-CONH₂) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This latter functional group is a stable, cyclic boronic ester that serves as a key reactive handle in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 179117-44-3 | |

| Molecular Formula | C₁₃H₁₈BNO₃ | |

| Molecular Weight | 247.10 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |

| SMILES | O=C(N)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1 |

Table 2: Safety Information

| Hazard Statement | GHS Pictogram | Signal Word | Precautionary Statements |

| H302: Harmful if swallowed | GHS07 | Warning | P264, P270, P301 + P312, P501 |

Synthesis and Reactivity

The primary utility of this compound lies in its reactivity as a coupling partner in the Suzuki-Miyaura reaction. The pinacolborane group readily undergoes transmetalation with a palladium catalyst, enabling the formation of a new carbon-carbon bond with an appropriate aryl or vinyl halide or triflate.

General Synthesis of Aryl Pinacol Boronic Esters

Experimental Workflow: General Synthesis of Aryl Pinacol Boronic Esters

Caption: General workflow for the synthesis of aryl pinacol boronic esters.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of biaryl and heteroaryl benzamide derivatives. These products are of high interest in drug discovery and materials science.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

The benzamide functional group is a common motif in a wide range of biologically active compounds. The ability to readily introduce this moiety into complex molecular scaffolds via the pinacol boronic ester makes this compound a valuable tool for medicinal chemists.

Intermediate for Kinase Inhibitors

A closely related compound, N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1][2]dioxaborolan-2-yl)-benzamide, is a known intermediate in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[3] This highlights the utility of the 4-(pinacolatoboronyl)benzamide core in the construction of potent enzyme inhibitors.

Component of PROTACs

Derivatives of this compound have been utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The benzamide portion can be functionalized to connect the two active ends of the PROTAC molecule.

Conceptual Relationship: Role in PROTAC Assembly

Caption: Conceptual role of the benzamide derivative in PROTAC formation.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its utility is primarily derived from its ability to participate in Suzuki-Miyaura cross-coupling reactions, allowing for the efficient synthesis of complex benzamide-containing molecules. While detailed characterization and specific biological activity data for this compound are not extensively documented in publicly available literature, its structural motifs and the applications of its derivatives strongly suggest its continued importance as a versatile building block for the development of novel pharmaceuticals and functional organic materials. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its synthetic potential.

References

- 1. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS#: 1383385-64-5 [m.chemicalbook.com]

- 2. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | 1383385-64-5 [chemicalbook.com]

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS number 179117-44-3

An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS Number: 179117-44-3

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound containing a benzamide moiety and a pinacol boronic ester. This structure makes it a valuable reagent in cross-coupling reactions.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 179117-44-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₈BNO₃[1] |

| Molecular Weight | 247.10 g/mol [1] |

| Synonyms | 4-Aminocarbonylphenylboronic acid pinacol ester |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | |

| Melting Point | 192-194 °C | Data for the meta-isomer, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide[2] |

| Boiling Point | 414.1 ± 25.0 °C (Predicted) | Data for the related compound N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[3][4][5]dioxaborolan-2-yl)-benzamide[3] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | Data for the related compound N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[3][4][5]dioxaborolan-2-yl)-benzamide[3] |

| Solubility | No specific data available. Generally, such compounds are soluble in organic solvents like DMSO, DMF, and chlorinated solvents, with poor solubility in water. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the palladium-catalyzed cross-coupling of a 4-halobenzamide with a diboron reagent, commonly known as the Miura borylation.

General Experimental Protocol: Miura Borylation

This protocol is a generalized procedure based on established methods for the palladium-catalyzed borylation of aryl halides.

Reaction Scheme:

Figure 1: General workflow for the Miura borylation synthesis.

Materials:

-

4-Bromobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(OAc)₂)

-

Ligand (if using a simple palladium source, e.g., SPhos, XPhos)

-

Anhydrous base (e.g., potassium acetate (KOAc))

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add 4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (1-3 mol%), ligand (if required, 1-3 mol%), and potassium acetate (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Applications in Drug Discovery

The primary application of this compound is as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its boronic ester functionality allows for its use in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Intermediate in the Synthesis of Acalabrutinib

A notable application is in the synthesis of Acalabrutinib, a second-generation Bruton's Tyrosine Kinase (BTK) inhibitor. Acalabrutinib is used in the treatment of various B-cell malignancies. In this context, the title compound serves as a key building block to introduce the benzamide moiety into the final drug structure.

Role in the B-Cell Receptor Signaling Pathway (Illustrative)

While this compound itself is not known to be biologically active, it is a precursor to Acalabrutinib, which targets BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the position of BTK in this pathway.

Figure 2: Illustrative diagram of the B-cell receptor signaling pathway.

Safety Information

Table 3: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H302: Harmful if swallowed[1] |

| Precautionary Statements | P264, P270, P301+P312, P501[1] |

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable and versatile building block in organic chemistry. Its primary utility lies in its role as a key intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. While detailed physicochemical and biological data on the compound itself are scarce in the public domain, its importance is well-established through its application in the synthesis of drugs like Acalabrutinib. Further research into the properties and potential applications of this and similar compounds could open new avenues in medicinal chemistry and materials science.

References

- 1. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide [oakwoodchemical.com]

- 3. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS#: 1383385-64-5 [chemicalbook.com]

- 4. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | 1383385-64-5 [chemicalbook.com]

- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 4-benzamide boronic acid pinacol ester

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-benzamide boronic acid pinacol ester, tailored for researchers, scientists, and professionals in drug development.

Core Properties

4-Benzamide boronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is a versatile organic compound widely utilized in synthetic chemistry, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. Its structure features a benzamide group attached to a phenylboronic acid pinacol ester. The pinacol ester group enhances the stability and handling of the otherwise sensitive boronic acid moiety.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈BNO₃ | [1] |

| Molecular Weight | 247.10 g/mol | [1] |

| CAS Number | 179117-44-3 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 174.9-180.3 °C | N/A |

| Boiling Point | 388.2 ± 25.0 °C (Predicted) | N/A |

| Solubility | Generally soluble in organic solvents such as THF, DMF, DMSO, ethanol, methanol, acetone, and chloroform.[2] Insoluble in water. | [2] |

Synthesis and Purification

The synthesis of 4-benzamide boronic acid pinacol ester typically involves the Miyaura borylation of a corresponding aryl halide.

Experimental Protocol: Synthesis

Reaction Scheme:

Caption: General synthesis scheme for 4-benzamide boronic acid pinacol ester.

Detailed Procedure:

-

To a reaction vessel, add 4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product is typically purified by column chromatography on silica gel.

Workflow for Purification:

Caption: Workflow for the purification of 4-benzamide boronic acid pinacol ester.

Detailed Procedure:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent.

-

Adsorb the dissolved product onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and monitor by TLC for the presence of the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-benzamide boronic acid pinacol ester as a solid.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons (doublets, ~7.5-8.0 ppm), NH₂ protons (broad singlet, ~5.5-6.5 ppm), pinacol methyl protons (singlet, ~1.3 ppm). |

| ¹³C NMR | Carbonyl carbon (~168 ppm), aromatic carbons (~125-140 ppm), pinacol carbons (~84 ppm, ~25 ppm). |

| FT-IR (cm⁻¹) | N-H stretch (two bands, ~3400 and ~3200), C=O stretch (~1660), C-N stretch (~1400), B-O stretch (~1350). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~247. Fragmentation may involve loss of the pinacol group or parts of the benzamide moiety. |

Chemical Reactivity and Stability

Suzuki-Miyaura Cross-Coupling

4-Benzamide boronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of complex biaryl structures.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

Pinacol esters of boronic acids are generally more stable than their corresponding free boronic acids.[2] They are less prone to dehydration to form boroxines. For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere to prevent hydrolysis.

Biological Activity and Applications

While specific biological activities for 4-benzamide boronic acid pinacol ester are not extensively documented, the benzamide and boronic acid moieties are present in numerous pharmacologically active compounds.

-

Benzamide Derivatives: Known to exhibit a wide range of biological activities, including antipsychotic, antiemetic, and gastroprokinetic effects.[3]

-

Boronic Acid Derivatives: Have gained significant attention in medicinal chemistry, with applications as enzyme inhibitors (e.g., protease inhibitors) and therapeutic agents. The drug Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[4]

The combination of these two functionalities in 4-benzamide boronic acid pinacol ester makes it a valuable scaffold for the synthesis of novel drug candidates. Boronic acid derivatives have been shown to inhibit various enzymes, and some benzamide derivatives are known to modulate signaling pathways.[5] However, the specific pathways affected by this particular compound require further investigation.

Logical Relationship for Drug Discovery Application:

Caption: Drug discovery workflow utilizing 4-benzamide boronic acid pinacol ester.

Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols provided are general guidelines and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide molecular weight and formula

This guide provides essential physicochemical data for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a compound of significant interest in contemporary chemical research and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, presenting key molecular identifiers in a clear, structured format.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈BNO₃ |

| Molecular Weight | 247.10 g/mol |

| Alternate Molecular Weight | 247.09792 g/mol [1] |

Note: Minor variations in molecular weight may be reported due to differences in calculation methods or isotopic composition.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's chemical name and its core molecular identifiers.

Figure 1: Relationship between compound name and its molecular properties.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and materials science. As a derivative of phenylboronic acid, it serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the benzamide functional group provides a site for further chemical modification, making it an important intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds and functional materials. This guide provides an in-depth overview of the structure elucidation of this compound, detailing the analytical techniques and experimental protocols used to confirm its molecular identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈BNO₃ | [1] |

| Molecular Weight | 247.10 g/mol | [1] |

| CAS Number | 179117-44-3 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 174.9-180.3 °C | [2] |

| Solubility | Soluble in methanol, N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [3] |

Structure and Synthesis

The molecular structure of this compound features a benzene ring substituted at the 1- and 4-positions with a benzamide group and a pinacol boronate ester group, respectively.

Caption: Chemical structure of this compound.

A common synthetic route to this compound involves the palladium-catalyzed cross-coupling of 4-chlorobenzamide with bis(pinacolato)diboron.[2]

Experimental Protocols for Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For high-resolution mass spectrometry (HRMS), use an orbitrap or time-of-flight (TOF) analyzer to obtain an accurate mass measurement.

-

Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak. Use the accurate mass measurement to calculate the elemental formula.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

X-ray Crystallography Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters.

Data Presentation

The following tables summarize the expected and reported quantitative data for the structure elucidation of this compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | Ar-H (ortho to -B(pin)) |

| ~7.75 | d | 2H | Ar-H (ortho to -CONH₂) |

| ~6.0 (broad) | s | 2H | -CONH₂ |

| 1.35 | s | 12H | -C(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O |

| ~137 | Ar-C -B |

| ~134 | Ar-C -CONH₂ |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~84 | -C (CH₃)₂ |

| ~25 | -C(C H₃)₂ |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion (M) | 247.10 |

| Observed [M+H]⁺ (ESI-MS) | 248.14 |

| Elemental Formula | C₁₃H₁₈BNO₃ |

Note: The NMR data presented are predicted values based on analogous compounds and general chemical shift ranges. Actual experimental values may vary slightly.

Visualization of Experimental Workflow and Application

Experimental Workflow for Structure Elucidation

The logical flow of experiments for the structure elucidation of a novel compound like this compound is depicted below.

Caption: A generalized experimental workflow for the synthesis and structure elucidation of organic compounds.

Application in Suzuki-Miyaura Coupling

This compound is a versatile reagent in Suzuki-Miyaura coupling reactions, enabling the synthesis of biaryl compounds.

Caption: Schematic representation of the role of this compound in a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The structural elucidation of this compound is achieved through a combination of standard and advanced analytical techniques. NMR spectroscopy provides the foundational carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography can offer unambiguous proof of its three-dimensional structure. The protocols and data presented in this guide serve as a comprehensive resource for researchers working with this important synthetic intermediate, facilitating its correct identification and application in the development of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a valuable building block in medicinal chemistry and materials science. The document outlines two core synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is an important bifunctional molecule featuring a benzamide moiety and a boronic acid pinacol ester. This substitution pattern makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a primary amide group into complex molecular architectures.[1] Its utility is particularly pronounced in the synthesis of kinase inhibitors and other biologically active compounds. This guide explores the two most common and practical synthetic strategies for its preparation.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

-

Pathway 1: Borylation of 4-Bromobenzoic Acid Followed by Amidation. This two-step approach involves the initial synthesis of the key intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, followed by its conversion to the target benzamide.

-

Pathway 2: Direct Borylation of 4-Bromobenzamide. This more direct, one-step method involves the Miyaura borylation of a commercially available starting material to yield the final product.

Pathway 1: Borylation of 4-Bromobenzoic Acid and Subsequent Amidation

This pathway is a robust and frequently employed method that proceeds in two distinct chemical transformations.

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

The first step is a palladium-catalyzed Miyaura borylation of 4-bromobenzoic acid.[2]

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (KOAc, 3.0 eq).[3]

-

Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2, 0.03 eq) to the flask.

-

Add anhydrous 1,4-dioxane via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

| Parameter | Value |

| Reactants | |

| 4-Bromobenzoic Acid | 1.0 eq |

| Bis(pinacolato)diboron | 1.2 - 1.5 eq |

| Potassium Acetate | 2.0 - 3.0 eq |

| Catalyst | |

| Pd(dppf)Cl2 | 1 - 5 mol% |

| Solvent | 1,4-Dioxane or DMSO |

| Temperature | 80 - 100 °C |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 90% |

Step 2: Amidation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

The second step involves the conversion of the carboxylic acid intermediate to the primary amide. This can be achieved through various amide coupling protocols. A common method is the activation of the carboxylic acid followed by reaction with an ammonia source.[4][5]

-

Acid Chloride Formation: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

-

Amidation: Dissolve the crude acyl chloride in a fresh portion of anhydrous aprotic solvent.

-

Cool the solution to 0 °C and add a concentrated solution of aqueous ammonia or a mixture of ammonium chloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (2.0-3.0 eq).[6]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

| Parameter | Value |

| Reactants | |

| Carboxylic Acid Intermediate | 1.0 eq |

| Activating Agent (e.g., Oxalyl Chloride) | 1.1 - 1.5 eq |

| Ammonia Source (e.g., NH4OH) | >2.0 eq |

| Coupling Reagents (Alternative) | |

| HATU, HOBt/EDCI | 1.1 - 1.5 eq |

| Base (if using NH4Cl) | Triethylamine or DIEA (2.0 - 3.0 eq) |

| Solvent | DCM, THF, or DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 16 hours |

| Typical Yield | 80 - 95% |

Pathway 2: Direct Borylation of 4-Bromobenzamide

This pathway offers a more streamlined approach by directly converting commercially available 4-bromobenzamide to the target molecule in a single step.[3][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide Synthesis [fishersci.dk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. medium.com [medium.com]

An In-depth Technical Guide to the Solubility Profile of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on presenting solubility data for structurally related compounds, alongside robust experimental protocols for determining solubility. This approach empowers researchers to understand general solubility trends and to generate specific data for their compound of interest.

Introduction

This compound belongs to the class of arylboronic acid pinacol esters, which are crucial intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the solubility of such compounds is paramount for optimizing reaction conditions, purification processes, and, in the context of medicinal chemistry, for formulation and drug delivery. The solubility of a compound dictates its bioavailability and is a critical parameter in drug development.[1]

While specific data for the title compound is scarce, the solubility of related benzamide and boronic ester derivatives can provide valuable insights. Generally, the pinacol ester group enhances solubility in organic solvents compared to the corresponding boronic acid.[2][3] The benzamide functional group can participate in hydrogen bonding, which also influences its solubility profile.[4]

Data Presentation: Solubility of a Structurally Related Compound

In the absence of specific quantitative data for this compound, the following table presents the solubility data for a closely related analog, phenylboronic acid pinacol ester . This compound shares the key arylboronic acid pinacol ester core, and its solubility behavior provides a valuable reference point. The data, determined by a dynamic method, is presented as the temperature at which a specific mole fraction (x) of the solute dissolves completely.[2][5]

| Solvent | Mole Fraction (x) | Temperature (K) |

| Chloroform | 0.1 | 240.3 |

| 0.2 | 258.1 | |

| 0.3 | 269.8 | |

| 0.4 | 278.9 | |

| 0.5 | 286.7 | |

| 0.6 | 293.8 | |

| 0.7 | 300.5 | |

| 0.8 | 307.1 | |

| 3-Pentanone | 0.1 | 245.8 |

| 0.2 | 262.8 | |

| 0.3 | 274.5 | |

| 0.4 | 283.7 | |

| 0.5 | 291.5 | |

| 0.6 | 298.6 | |

| 0.7 | 305.5 | |

| 0.8 | 312.4 | |

| Acetone | 0.1 | 243.6 |

| 0.2 | 260.6 | |

| 0.3 | 272.3 | |

| 0.4 | 281.5 | |

| 0.5 | 289.3 | |

| 0.6 | 296.4 | |

| 0.7 | 303.3 | |

| 0.8 | 310.2 | |

| Dipropyl ether | 0.1 | 250.2 |

| 0.2 | 267.2 | |

| 0.3 | 278.9 | |

| 0.4 | 288.1 | |

| 0.5 | 296.0 | |

| 0.6 | 303.2 | |

| 0.7 | 310.2 | |

| 0.8 | 317.2 | |

| Methylcyclohexane | 0.1 | 270.3 |

| 0.2 | 284.1 | |

| 0.3 | 293.8 | |

| 0.4 | 301.6 | |

| 0.5 | 308.5 | |

| 0.6 | 315.0 | |

| 0.7 | 321.3 | |

| 0.8 | 327.6 |

Data sourced from Leszczyński et al. (2020).[2]

Note: The presence of the benzamide group in the target compound is expected to influence its solubility relative to phenylboronic acid pinacol ester, likely increasing its solubility in polar aprotic solvents like DMSO and DMF due to hydrogen bonding capabilities.

Experimental Protocol: Dynamic Method for Solubility Determination

The dynamic (or synthetic) method is a reliable technique for determining the equilibrium solubility of a compound in various solvents. It involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[3][6][7]

Materials and Apparatus

-

Compound of interest (e.g., this compound), high purity.

-

High-purity organic solvents.

-

Analytical balance (precision ±0.1 mg).

-

Jacketed glass vessel with a sealable lid.

-

Magnetic stirrer and stir bar.

-

Controlled temperature circulator/bath.

-

Calibrated temperature probe.

-

Turbidity sensor or luminance probe (for automated detection) or visual inspection.

Procedure

-

Sample Preparation: Accurately weigh the solute and the chosen organic solvent into the jacketed glass vessel to prepare a sample of a known mole fraction.

-

Heating and Stirring: Place the vessel in the temperature-controlled bath. Begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1-0.3 K/min) to ensure thermal equilibrium is maintained.

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles or instrumentally by using a luminance probe that measures the intensity of light passing through the solution.

-

Equilibrium Temperature Determination: The temperature at which the solution becomes completely clear is recorded as the equilibrium solubility temperature for that specific composition. A sharp increase in light transmittance as measured by the luminance probe indicates this point.[5]

-

Data Collection: Repeat the procedure for a range of different compositions (mole fractions) to construct a solubility curve (temperature vs. mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining solubility.

Caption: Workflow for the dynamic method of solubility determination.

References

Technical Guide: Spectral Data for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectral Data of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (NMR, MS)

This technical guide addresses the request for detailed spectral data (Nuclear Magnetic Resonance - NMR, and Mass Spectrometry - MS) and experimental protocols for the compound this compound. Despite a comprehensive search of publicly available scientific databases, chemical vendor specifications, and peer-reviewed literature, specific experimental NMR and MS spectral data for this compound could not be located.

The compound, with CAS Number 179117-44-3, is commercially available, and its fundamental properties are known. However, the detailed characterization data required for an in-depth technical guide, including NMR peak assignments, coupling constants, and mass fragmentation patterns, along with the associated experimental methodologies, are not present in the accessed resources.

While spectral data for structurally similar compounds and derivatives are available, they do not suffice for the precise characterization of the target molecule.

Below is a summary of the available information and a generalized workflow for acquiring the necessary spectral data.

Compound Information

| Property | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich |

| CAS Number | 179117-44-3 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₈BNO₃ | Sigma-Aldrich |

| Molecular Weight | 247.10 g/mol | Sigma-Aldrich |

Hypothetical Experimental Protocols for Spectral Data Acquisition

The following sections outline generalized experimental protocols that would be typically employed to obtain the NMR and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

A solution of the compound would be prepared by dissolving approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A standard internal reference, such as tetramethylsilane (TMS), would be added for chemical shift calibration.

2.1.2. ¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Pulse width: Typically 90°

-

Spectral width: 0-12 ppm

-

2.1.3. ¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

-

Parameters:

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-10 seconds

-

Pulse program: Typically a proton-decoupled experiment.

-

Spectral width: 0-220 ppm

-

Mass Spectrometry (MS)

2.2.1. Sample Preparation:

A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization technique.

2.2.2. Mass Analysis:

-

Instrument: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

-

Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule.

-

Analysis Mode: Positive and/or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.

-

Mass Range: A typical scan range would be m/z 50-500 to ensure the detection of the molecular ion and potential fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectral data for this compound.

Caption: Workflow for Synthesis, Purification, and Spectral Analysis.

While a comprehensive technical guide with specific spectral data for this compound cannot be provided at this time due to the lack of publicly available data, this document offers a framework of the standard procedures for obtaining and analyzing the necessary NMR and MS data. Researchers in possession of this compound are encouraged to perform the described experiments to generate the spectral data for their own records and for the potential benefit of the wider scientific community through publication.

A Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a valuable bifunctional building block in modern organic synthesis. Its structure, incorporating a versatile boronic acid pinacol ester and a primary benzamide, makes it a key intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, a plausible synthetic route, and its primary application in drug discovery and materials science, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Physicochemical and Commercial Data

The following tables summarize the key quantitative data for this compound, including its chemical identifiers and a list of commercial suppliers.

| Property | Value |

| CAS Number | 179117-44-3 |

| Molecular Formula | C₁₃H₁₈BNO₃ |

| Molecular Weight | 247.10 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

| InChI Key | NWEMAGLLVQDEKL-UHFFFAOYSA-N |

| SMILES | O=C(N)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1 |

Table 1: Physicochemical Properties

| Supplier | Purity |

| Anichem | >95% |

| Sigma-Aldrich | AldrichCPR |

| Oakwood Chemical | 96% |

Table 2: Commercial Suppliers and Purity

Synthesis

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

This step involves the palladium-catalyzed cross-coupling of a di-boron reagent with a halogenated benzoic acid derivative.

-

Reactants:

-

4-Bromobenzoic acid

-

Bis(pinacolato)diboron

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (solvent)

-

-

Procedure:

-

To an oven-dried flask, add 4-bromobenzoic acid, bis(pinacolato)diboron, and potassium acetate.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add palladium(II) acetate and anhydrous 1,4-dioxane.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

-

Step 2: Amidation to form this compound

This step involves the conversion of the carboxylic acid to the primary amide.

-

Reactants:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

-

Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU)

-

Ammonia (in a suitable solvent like dioxane or as ammonium hydroxide)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)

-

-

Procedure (via an acyl chloride intermediate):

-

Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in anhydrous DCM.

-

Add thionyl chloride dropwise at 0 °C and then allow the reaction to stir at room temperature until the conversion to the acyl chloride is complete (monitored by IR spectroscopy).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in an anhydrous solvent and add it dropwise to a solution of ammonia in dioxane or concentrated ammonium hydroxide at 0 °C.

-

Stir the reaction mixture at room temperature until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug candidates.

The boronic acid pinacol ester moiety serves as the reactive handle for the Suzuki-Miyaura coupling, while the benzamide group can be a key pharmacophore or a synthetic handle for further functionalization.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

-

Reactants:

-

This compound

-

Aryl or heteroaryl halide (or triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

-

Procedure:

-

In a reaction vessel, combine this compound, the aryl/heteroaryl halide, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst and heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Biological Activity and Signaling Pathways

Based on the comprehensive search of publicly available scientific literature, there is currently no specific data on the biological activity, mechanism of action, or involvement in signaling pathways for this compound itself. Its role in drug discovery is primarily as a foundational building block for the synthesis of more complex, biologically active molecules. The biological properties of the final products will be dependent on the specific aryl or heteroaryl moiety introduced via the Suzuki-Miyaura coupling and any subsequent chemical modifications.

Visualizations

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, which is the primary application of this compound.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially available and highly useful building block for organic synthesis, particularly in the field of drug discovery. Its primary application is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds and construct complex molecular scaffolds. While direct biological activity data for this compound is not currently available, its importance as a synthetic intermediate underscores its value to researchers and scientists in the development of novel therapeutics and functional materials. Further research into the biological properties of this and related simple boronic acid derivatives may reveal direct applications in the future.

A Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: A Key Intermediate in PARP Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a crucial chemical intermediate in the synthesis of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This document details the compound's physicochemical properties, outlines a robust experimental protocol for its synthesis via the Miyaura borylation, and discusses its pivotal role in the development of targeted cancer therapies such as Niraparib. The guide includes structured data tables for easy reference and visual diagrams generated using Graphviz to illustrate the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound, also known as 4-carbamoylphenylboronic acid pinacol ester, is a synthetic organic compound that has gained significant attention in medicinal chemistry. Its structure, featuring a benzamide moiety and a pinacol boronic ester, makes it an ideal building block for Suzuki-Miyaura cross-coupling reactions. This reactivity is leveraged in the pharmaceutical industry, most notably for the synthesis of PARP inhibitors, a class of targeted therapies that have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.

This guide serves as a comprehensive resource for researchers engaged in the synthesis of PARP inhibitors and related compounds, providing the necessary technical details for the preparation and application of this key intermediate.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, characterization, and reaction setup.

| Property | Value |

| CAS Number | 179117-44-3 |

| Molecular Formula | C₁₃H₁₈BNO₃ |

| Molecular Weight | 247.10 g/mol |

| Appearance | Solid (Typically a white to off-white powder) |

| InChI Key | NWEMAGLLVQDEKL-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C)OB(OC1(C)C)C2=CC=C(C=C2)C(=O)N |

Synthesis and Experimental Protocol

The most common and efficient method for synthesizing this compound is the palladium-catalyzed Miyaura borylation of 4-bromobenzamide. This reaction couples the aryl bromide with bis(pinacolato)diboron (B₂pin₂) to form the desired arylboronic ester.

General Reaction Scheme

The overall transformation is depicted below:

4-bromobenzamide + Bis(pinacolato)diboron → this compound

This reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a weak base like potassium acetate (KOAc).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of 4-(Bpin)benzamide.

Detailed Experimental Protocol

The following protocol is a representative procedure for the Miyaura borylation of 4-bromobenzamide.

Materials:

-

4-Bromobenzamide (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

Potassium Acetate (KOAc) (3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Anhydrous 1,4-Dioxane or DMSO

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzamide, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Add anhydrous dioxane (or DMSO) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filter cake with additional solvent.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Synthesis Data Summary

While yields can vary based on scale and specific conditions, the Miyaura borylation is generally a high-yielding reaction.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(dppf)Cl₂ | KOAc | Dioxane | 80-100 | 75-95 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | THF | Room Temp - 60 | 70-90 |

| Pd₂(dba)₃ / PCy₃ | KOAc | Dioxane | 80 | 80-95 |

Application in Drug Development: Role as a PARP Inhibitor Intermediate

The primary application of this compound is as a precursor for the synthesis of PARP inhibitors. PARP enzymes are critical components of the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).

In cancer cells with defects in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—such as those with BRCA1 or BRCA2 mutations—the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs, which the HR-deficient cells cannot repair, resulting in cell death. This concept is known as synthetic lethality .

PARP Signaling Pathway in DNA Repair

The diagram below illustrates the central role of PARP1 in DNA repair and the mechanism of action for PARP inhibitors.

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality.

Use in Niraparib Synthesis

This compound is a key fragment in the synthesis of Niraparib. It is coupled with another heterocyclic fragment (e.g., a substituted indazole) via a Suzuki-Miyaura reaction to construct the core biaryl structure of the final active pharmaceutical ingredient (API).

Conclusion

This compound is a fundamentally important building block for the synthesis of a new generation of cancer therapeutics. Its efficient preparation via the Miyaura borylation reaction allows for its widespread use in drug discovery and development. A thorough understanding of its properties, synthesis, and application context, as detailed in this guide, is essential for researchers aiming to innovate in the field of targeted cancer therapy.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a versatile building block in this context, allowing for the direct incorporation of a benzamide moiety into biaryl structures, which are prevalent in many biologically active molecules. The use of the pinacol boronic ester offers advantages such as increased stability and improved solubility in organic solvents compared to the corresponding boronic acid.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling reaction using this compound, along with a summary of reaction conditions and expected yields for various aryl halides.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, displacing the halide. The base activates the boronic ester, facilitating this step.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and isolated yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These data are compiled from analogous reactions in the scientific literature and provide a basis for reaction optimization.

Table 1: Suzuki-Miyaura Coupling with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 80-90 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 24 | 70-80 |

| 4 | 1-Bromo-4-cyanobenzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 88-96 |

| 5 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | t-Bu₃P (6) | K₃PO₄ (3) | Toluene | 90 | 24 | 75-85 |

Table 2: Optimization of Reaction Parameters for the Coupling with 4-Bromoanisole

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 82 |

| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 91 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 94 |

Experimental Protocols

This section provides a detailed, generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Degassed water or co-solvent (e.g., Ethanol)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle/oil bath

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: To a Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, the ligand (if applicable), and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed aqueous solution of the base.

-

Reaction: Stir the mixture at the specified temperature (typically 80-110 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl benzamide product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the benzamide moiety and various aryl or heteroaryl halides, providing a straightforward route to a diverse range of biphenyl-4-carboxamide derivatives. These structures are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds. The pinacolboronate ester group offers excellent stability, is compatible with a wide variety of functional groups, and generally provides high yields under mild reaction conditions.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the synthesis of substituted biphenyl-4-carboxamides, which are key intermediates in the development of pharmaceuticals. The general transformation is depicted below:

General Reaction Scheme:

Where Ar represents an aryl or heteroaryl group, X is a halide (typically Br or I), and pin represents the pinacolato group.

Standard Reaction Conditions

The Suzuki-Miyaura coupling reaction is typically performed in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of these components can significantly influence the reaction efficiency and yield. Below is a summary of commonly employed conditions for the coupling of aryl boronate esters with aryl halides.

| Component | Examples | Typical Concentration/Loading | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 0.5 - 5 mol% | Pd(PPh₃)₄ is often used for its reliability. Pd(dppf)Cl₂ is effective for more challenging couplings. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | 2.0 - 3.0 equivalents | The choice of base can depend on the substrates and catalyst used. K₃PO₄ is a common and effective choice. |

| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures | Varies | A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base. |

| Aryl Halide | Aryl bromides, Aryl iodides | 1.0 equivalent | Aryl iodides are generally more reactive than aryl bromides. |

| Boronate Ester | This compound | 1.1 - 1.5 equivalents | A slight excess of the boronate ester is typically used to ensure complete consumption of the aryl halide. |

| Temperature | Room Temperature to 110 °C | - | The reaction temperature is dependent on the reactivity of the coupling partners and the chosen solvent. |

| Reaction Time | 2 - 24 hours | - | Reaction progress is typically monitored by TLC or LC-MS. |

Experimental Protocol: Synthesis of 4'-Methoxy-biphenyl-4-carboxylic acid amide

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole to yield 4'-methoxy-biphenyl-4-carboxylic acid amide.

Materials:

-

This compound (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen or Argon supply

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Add a 4:1 mixture of Toluene and Ethanol, followed by a small amount of water. The total solvent volume should be sufficient to ensure good stirring.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4'-methoxy-biphenyl-4-carboxylic acid amide.

Expected Yield: Based on similar reactions reported in the literature, yields for this type of Suzuki-Miyaura coupling are generally in the range of 70-95%.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Solvents: Organic solvents such as toluene, dioxane, and THF are flammable and should be handled away from ignition sources.

-

Bases: Strong bases like potassium carbonate can be corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

For detailed safety information, please refer to the Safety Data Sheets (SDS) of the individual reagents.

Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of 4-Benzamide Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of an optimal palladium catalyst system for the Suzuki-Miyaura cross-coupling reaction of 4-benzamide boronic acid pinacol ester. Given that this substrate is an electron-deficient arylboronic ester, careful consideration of the catalyst, ligand, base, and solvent system is crucial for achieving high reaction yields and purity.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1][2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[3] For electron-deficient substrates like 4-benzamide boronic acid pinacol ester, challenges such as slower transmetalation rates may arise, necessitating careful optimization of the catalytic system.[4]

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the ancillary ligand is critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient boronic esters, electron-rich and sterically bulky phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), have shown to be highly effective.[4] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle.[5]

Comparative Performance of Catalytic Systems

The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of electron-deficient arylboronic acids with aryl halides. While the specific substrate is not 4-benzamide boronic acid pinacol ester in all cases, the data provides a strong basis for initial catalyst screening.

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >95 | High activity for a broad range of substrates.[4] |

| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1-2 | >95 | Excellent for sterically hindered and electron-poor substrates.[4] |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 60-85 | A classic, readily available catalyst, but may require longer reaction times and higher temperatures for challenging substrates. |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 | A robust and air-stable precatalyst, effective for a variety of couplings. |

| NHC-Palladacycle | IPr* | K₃PO₄ | Toluene | 90 | 24 | High | N-Heterocyclic carbene (NHC) ligands offer high stability and activity.[6] |

*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with 4-benzamide boronic acid pinacol ester. These should be considered as starting points and may require optimization for specific coupling partners.

Protocol 1: General Screening Procedure with a Buchwald-type Ligand

This protocol is adapted from standard procedures for challenging Suzuki-Miyaura couplings.

Materials:

-

4-Benzamide boronic acid pinacol ester (1.0 equiv)

-

Aryl halide (e.g., aryl bromide) (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 4-benzamide boronic acid pinacol ester, the aryl halide, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add palladium(II) acetate and SPhos.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent to water ratio).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-